Proglumetacin maleate

Description

Properties

CAS No. |

59209-40-4 |

|---|---|

Molecular Formula |

C50H62ClN5O12 |

Molecular Weight |

960.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate |

InChI |

InChI=1S/C46H58ClN5O8.C4H4O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;5-3(6)1-2-4(7)8/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

XYGKASYIIZWRFT-BTJKTKAUSA-N |

SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

59209-40-4 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate Prodamox proglumetacin proglumetacin dimaleate proglumetacin maleate protacine Protaxil Protaxon |

Origin of Product |

United States |

Foundational & Exploratory

Proglumetacin Maleate: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin (B1203747) maleate (B1232345), a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a multifaceted mechanism centered on its nature as a prodrug. Upon administration, it is metabolized into two active compounds: indomethacin (B1671933) and proglumide (B1679172). This dual-action profile provides both potent anti-inflammatory and analgesic effects, primarily through the inhibition of prostaglandin (B15479496) synthesis by indomethacin, and a notable gastroprotective effect attributed to proglumide. This technical guide provides a comprehensive overview of the core mechanism of action of proglumetacin maleate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Prodrug Approach

This compound is pharmacologically inactive in its initial form. Its therapeutic activity is realized after in vivo hydrolysis into its two principal metabolites: indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, and proglumide, which possesses gastroprotective properties.[1] This prodrug strategy is designed to deliver the anti-inflammatory agent indomethacin while mitigating its well-known gastrointestinal side effects through the co-action of proglumide.

Primary Anti-inflammatory and Analgesic Action: Cyclooxygenase (COX) Inhibition

The cornerstone of proglumetacin's anti-inflammatory and analgesic efficacy lies in its active metabolite, indomethacin. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By inhibiting COX-1 and COX-2, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

The metabolic conversion of proglumetacin to indomethacin is the rate-limiting step for its primary pharmacological activity. This conversion allows for a sustained release of the active compound, contributing to its clinical efficacy.

Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition

Interestingly, proglumetacin itself, along with its metabolite desproglumideproglumetacin (B1221399) maleate (DPP), exhibits inhibitory activity against 5-lipoxygenase (5-LOX).[4] This is a unique feature that distinguishes it from its active metabolite, indomethacin, which does not inhibit 5-LOX. The 5-LOX pathway is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. The inhibition of this pathway may contribute to the overall anti-inflammatory profile of proglumetacin.

Gastroprotective Mechanism: The Role of Proglumide

The second active metabolite, proglumide, provides a significant advantage by conferring a gastroprotective effect. Proglumide acts as an antagonist of gastrin and cholecystokinin (B1591339) (CCK) receptors.[1][2][5] By blocking these receptors, proglumide reduces gastric acid secretion, which is a common cause of NSAID-induced gastric ulcers.[2][6] This built-in protective mechanism is a key differentiator of proglumetacin from other NSAIDs.

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of this compound and its metabolites.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 Value | Source |

| Indomethacin | COX-1 | 18 nM | [7] |

| Indomethacin | COX-2 | 26 nM | [7] |

| Proglumetacin (PGM) | PGE2 Formation (COX) | 310 µM | [4] |

| Proglumetacin (PGM) | TXB2 Formation (COX) | 6.3 µM | [4] |

| Proglumetacin (PGM) | 5-HETE Formation (5-LOX) | 1.5 µM | [4] |

| Desproglumideproglumetacin (DPP) | 5-HETE Formation (5-LOX) | 16.3 µM | [4] |

Table 2: Preclinical Efficacy Data

| Animal Model | Parameter Measured | Treatment | Result | Source |

| Phenylquinone-induced writhing in mice | Analgesia | Proglumetacin | 0.8 to 2 times as potent as indomethacin | [8] |

| Rat silver nitrate (B79036) arthritis | Analgesia | Proglumetacin | ~1.5 times more potent than indomethacin | [8] |

| Carrageenan-induced pleurisy in rats | Leukocyte migration | Proglumetacin | Markedly reduced | [9] |

| Adjuvant arthritis in rats | Prophylactic and therapeutic effects | Proglumetacin | Superior or equal to indomethacin | [9] |

Table 3: Clinical Efficacy in Rheumatic Disorders

| Study Population | Duration | Treatment | Key Outcomes | Source |

| 23 out-patients with rheumatic disorders | 3 weeks | 450 mg proglumetacin per day | - Articular pain decreased by 57% in week 1 and 85% in week 3.- Number of edematous joints reduced by 57% after 1 week and 87% after 3 weeks. | [10] |

| 32 rheumatoid arthritis patients | 1 month | 450 mg proglumetacin per day | - Over 50% of patients responded to treatment.- Significant decrease in Ritchie's articular index, and nightly and daily pain in stage II patients. | [3] |

| 40 out-patients with rheumatoid arthritis | 3 weeks | 150 mg proglumetacin twice daily | - Significant (p < 0.01) decrease in the number of painful joints. | [11] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human COX-1 or COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

-

Procedure:

-

The test compound is pre-incubated with the COX enzyme in a buffer solution.

-

Arachidonic acid and the chromogenic substrate are added to initiate the reaction.

-

The rate of color development is measured spectrophotometrically.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

-

IC50 values are determined from the dose-response curves.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory potency of a test compound against the 5-LOX enzyme.

Methodology:

-

Enzyme Source: Cytosol of guinea pig polymorphonuclear leukocytes or other sources of 5-LOX.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-LOX-catalyzed reaction.

-

Procedure:

-

The enzyme preparation is incubated with the test compound.

-

Arachidonic acid is added to start the reaction.

-

The reaction is stopped, and the products are extracted.

-

5-HETE is quantified using high-performance liquid chromatography (HPLC).

-

The percentage of inhibition is calculated, and IC50 values are determined.[4]

-

Allergic Air Pouch Inflammation Model in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

An air pouch is created by subcutaneous injection of sterile air into the dorsal region of the rats.

-

Several days later, an immunological challenge (e.g., an antigen) is injected into the pouch to induce an inflammatory response.

-

The test compound is administered orally or locally.

-

After a specified time, the exudate from the pouch is collected.

-

The volume of the exudate, the number of migrated leukocytes, and the levels of inflammatory mediators (e.g., prostaglandins, leukotrienes) in the exudate are measured.

-

The anti-inflammatory effect of the test compound is assessed by its ability to reduce these inflammatory parameters.

-

Signaling Pathways and Experimental Workflows

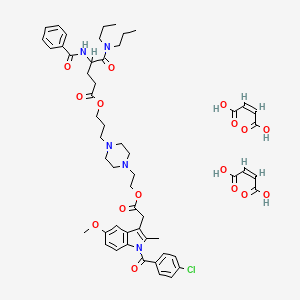

Caption: Metabolic pathway of this compound.

Caption: Arachidonic acid cascade and points of inhibition.

Caption: Allergic air pouch experimental workflow.

Conclusion

This compound's mechanism of action is a sophisticated example of a prodrug strategy aimed at maximizing therapeutic efficacy while minimizing adverse effects. Its primary anti-inflammatory and analgesic properties are driven by the potent, non-selective COX inhibition of its active metabolite, indomethacin. This is complemented by a secondary anti-inflammatory effect through the 5-lipoxygenase inhibition by proglumetacin and its other metabolite, DPP. Crucially, the co-metabolite proglumide provides a gastroprotective effect by antagonizing gastrin and cholecystokinin receptors, addressing a major limitation of traditional NSAID therapy. This multi-pronged mechanism makes this compound a valuable therapeutic option for the management of inflammatory and painful conditions.

References

- 1. What is Proglumide used for? [synapse.patsnap.com]

- 2. What is the mechanism of Proglumide? [synapse.patsnap.com]

- 3. [Proglumetacine in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats (Journal Article) | OSTI.GOV [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proglumetacin (protacine): a promising new treatment of the rheumatic joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Double-blind evaluation of low-dose proglumetacin versus naproxen in rheumatoid arthritis out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumetacin Maleate: A Technical Guide to a Gastro-Protective Indomethacin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proglumetacin (B1203747) maleate (B1232345), a non-steroidal anti-inflammatory drug (NSAID), serves as a mutual prodrug of the potent anti-inflammatory agent indomethacin (B1671933) and the gastroprotective compound proglumide (B1679172). This unique design aims to mitigate the well-documented gastrointestinal toxicity associated with indomethacin while retaining its therapeutic efficacy. Upon oral administration, proglumetacin is metabolized to release indomethacin and proglumide, offering a dual mechanism of action: the anti-inflammatory effects of indomethacin and the cytoprotective properties of proglumide. This technical guide provides a comprehensive overview of proglumetacin maleate, focusing on its mechanism of action, metabolic fate, and clinical performance, with a particular emphasis on quantitative data and experimental methodologies.

Mechanism of Action and Metabolic Pathway

This compound's therapeutic activity is contingent upon its in vivo hydrolysis into its active constituents: indomethacin and proglumide.[1]

Indomethacin's Anti-Inflammatory Action: The primary anti-inflammatory effect of proglumetacin is mediated by its active metabolite, indomethacin.[2] Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, indomethacin reduces prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms.[1]

Proglumide's Gastroprotective Role: The co-administration of proglumide with indomethacin in the form of proglumetacin is designed to counteract the gastrointestinal side effects of indomethacin. Proglumide has been shown to possess anti-ulcer and gastroprotective properties.

The metabolic conversion of proglumetacin is a critical step in its mechanism of action. This process is primarily facilitated by esterase enzymes present in the liver and plasma.[1]

Pharmacokinetic Profile

A study in rats using 14C-labeled proglumetacin after oral administration revealed slow absorption from the gastrointestinal tract, with peak plasma radioactivity reached at 6 hours.[3] The elimination from plasma followed a bi-exponential pattern, with an initial half-life of 4.5 hours and a terminal half-life of 16 hours.[3] The parent compound, proglumetacin, was not detected in blood, urine, or organs, indicating extensive metabolism.[3] The primary metabolite identified was indomethacin.[3] Excretion occurred mainly through feces (60.8%) and urine (33.5%).[3]

| Parameter | Value (in Rats) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 6 hours | [3] |

| Initial Elimination Half-life (t1/2α) | 4.5 hours | [3] |

| Terminal Elimination Half-life (t1/2β) | 16 hours | [3] |

| Route of Excretion (Feces) | 60.8% | [3] |

| Route of Excretion (Urine) | 33.5% | [3] |

Note: The provided pharmacokinetic data is from a study conducted in rats and may not be directly extrapolated to humans.

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy and safety of this compound in patients with rheumatic disorders, often in comparison to established NSAIDs like indomethacin and naproxen.

Efficacy in Rheumatic Disorders

A study involving 23 out-patients with rheumatic disorders treated with 450 mg of proglumetacin per day for 3 weeks demonstrated a significant reduction in articular pain by 57% in the first week and 85% by the third week.[4] The number of swollen joints returned to normal in 57% of patients after one week and 87% after three weeks.[4]

In a one-month study of 32 rheumatoid arthritis patients, daily administration of 450 mg of proglumetacin resulted in a significant decrease in Ritchie's articular index, as well as nightly and daily pain, particularly in patients in stage II of the disease.[5]

Comparative Clinical Trials

| Trial | Comparator | Dosage | Duration | Key Efficacy Findings | Reference |

| Montrone et al. (1983) | Indomethacin (indirect comparison) | Proglumetacin: 450 mg/day | 1 month | Proglumetacin was effective in over 50% of patients, particularly those in stage II rheumatoid arthritis.[5] | [5] |

| Rivera, I. C. (1982) | - | Proglumetacin: 450 mg/day | 3 weeks | Significant reduction in articular pain (85%) and number of edematous joints (87%) at 3 weeks.[4] | [4] |

Gastrointestinal Safety

A key advantage of proglumetacin lies in its improved gastrointestinal tolerability compared to indomethacin. A double-blind, cross-over study in healthy volunteers compared the effects of 150 mg proglumetacin three times daily with 50 mg indomethacin three times daily for six days.[6] While both drugs did not significantly affect gastric acid secretion, endoscopic evaluation revealed significantly less gastric mucosal injury with proglumetacin.[6]

| Treatment Group | Mean Endoscopic Gastric Mucosal Injury Score (± SEM) | p-value vs Indomethacin | Reference |

| Proglumetacin (150 mg t.i.d.) | 1.13 ± 0.13 | < 0.001 | [6] |

| Indomethacin (50 mg t.i.d.) | 2.4 ± 0.25 | - | [6] |

The lower incidence of gastrointestinal side effects with proglumetacin is attributed to the co-liberated proglumide, which exerts a protective effect on the gastric mucosa.

Experimental Protocols

The anti-inflammatory activity of proglumetacin and its metabolites has been assessed using various established experimental models.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory effects of a compound.

Protocol:

-

Animal Model: Male Wistar rats (or a similar strain) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Grouping: Animals are randomly assigned to control (vehicle) and treatment (proglumetacin) groups.

-

Dosing: Proglumetacin or the vehicle is administered orally at a predetermined dose.

-

Induction of Inflammation: One hour after dosing, a 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.

-

Calculation: The percentage of inhibition of edema is calculated for the treated group compared to the control group.

In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis

The inhibitory effect of proglumetacin and its metabolites on prostaglandin synthesis can be evaluated using microsomal preparations.

Protocol:

-

Preparation of Microsomes: Sheep seminal vesicle microsomes are prepared as a source of cyclooxygenase enzymes.

-

Incubation: The microsomes are incubated with arachidonic acid (the substrate for COX enzymes) in the presence of various concentrations of proglumetacin, its metabolites (desproglumideproglumetacin and indomethacin), or a vehicle control.

-

Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) formed is quantified using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 formation (IC50) is determined.

A study investigating the mode of action of proglumetacin found that proglumetacin itself had a much lower inhibitory effect on PGE2 formation (IC50 = 310 µM) compared to indomethacin.[2] This supports the concept that proglumetacin's anti-inflammatory activity is primarily due to its conversion to indomethacin.[2]

Conclusion

This compound represents a successful application of the prodrug concept to improve the therapeutic index of a highly effective but gastro-toxic NSAID. By delivering indomethacin along with the gastroprotective agent proglumide, proglumetacin offers comparable anti-inflammatory and analgesic efficacy to indomethacin with a significantly improved gastrointestinal safety profile. This makes it a valuable therapeutic option for patients with chronic inflammatory conditions who are at risk for NSAID-induced gastropathy. Further research, particularly in obtaining comprehensive human pharmacokinetic data, would be beneficial for optimizing its clinical use.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proglumetacin (protacine): a promising new treatment of the rheumatic joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Proglumetacine in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The gastric tolerance of proglumetacin in man: comparison with indomethacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Proglumetacin maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin (B1203747) maleate (B1232345), a non-steroidal anti-inflammatory drug (NSAID), serves as a mutual prodrug of indomethacin (B1671933) and proglumide (B1679172). This unique characteristic offers a dual therapeutic advantage: the potent anti-inflammatory and analgesic effects of indomethacin are coupled with the gastroprotective properties of proglumide. This technical guide provides an in-depth overview of the chemical and physical properties of Proglumetacin maleate, its mechanism of action, and detailed experimental protocols for its analysis and evaluation. The information is curated to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a complex molecule with distinct chemical and physical characteristics that are crucial for its formulation and therapeutic activity. A summary of these properties is presented below.

Chemical Identification

| Property | Value |

| IUPAC Name | 3-{4-[2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)ethyl]piperazin-1-yl}propyl N2-benzoyl-N,N-dipropyl-α-glutaminate maleate |

| CAS Number | 59209-40-4[1] |

| Chemical Formula | C₅₄H₆₆ClN₅O₁₆ |

| Molecular Weight | 1076.57 g/mol [2] |

| Canonical SMILES | CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(C)N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

| InChI Key | MKFWBVKQDGNXDW-SPIKMXEPSA-N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 146-148 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water; soluble in ethanol.[4] | [4] |

| pKa | Data not available | |

| LogP (calculated) | 7.3 | [5] |

Mechanism of Action

This compound functions as a codrug, meaning it is a mutual prodrug of two active compounds: indometacin and proglumide.[6] Following oral administration, it is absorbed and metabolized, releasing indometacin and proglumide into the systemic circulation.[6]

-

Indometacin: This component is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting COX enzymes, indometacin effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[7]

-

Proglumide: This component possesses gastroprotective properties.[6] It acts as a cholecystokinin (B1591339) (CCK) antagonist, which helps to mitigate the gastric side effects commonly associated with NSAID therapy.

The metabolic activation and subsequent action of this compound are depicted in the signaling pathway diagram below.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis and evaluation of this compound.

UV-Visible Spectrophotometry for Quantification

This protocol describes a method for the quantitative determination of this compound in a sample.

Objective: To determine the concentration of this compound using UV-Visible spectrophotometry.

Principle: The method is based on measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) and relating it to the concentration using a standard calibration curve.

Instrumentation and Reagents:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Methanol (B129727) (HPLC grade)

-

This compound reference standard

Procedure:

-

Determination of λmax:

-

Prepare a standard solution of this compound in methanol (e.g., 10 µg/mL).

-

Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by appropriate dilution with methanol.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Prepare a solution of the sample containing this compound in methanol, ensuring the final concentration falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

-

Calculation:

-

Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

-

References

- 1. This compound [drugfuture.com]

- 2. GSRS [precision.fda.gov]

- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic - Wikipedia [en.wikipedia.org]

- 5. Proglumetacin | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumetacin Maleate: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin (B1203747) maleate (B1232345), a non-steroidal anti-inflammatory drug (NSAID), represents a significant development in the management of pain and inflammation associated with musculoskeletal and joint disorders. As a co-drug of indomethacin (B1671933) and proglumide (B1679172), it was designed to provide the therapeutic benefits of indomethacin while mitigating its gastrointestinal side effects through the gastroprotective properties of proglumide. This technical guide provides an in-depth overview of the synthesis of Proglumetacin maleate, its discovery and development, its mechanism of action, and a summary of its pharmacological and clinical evaluation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Development

This compound was developed through the collaborative efforts of Italian pharmaceutical companies, with Zambon initially involved in its research and development.[1] The drug was later marketed under trade names such as Afloxan and Protaxon by companies including Rottapharm Madaus.[1][2] The core concept behind the development of Proglumetacin was to create a prodrug of the potent NSAID indomethacin that would offer a better safety profile, particularly concerning gastrointestinal adverse effects.[2][3] This was achieved by chemically linking indomethacin with proglumide, a compound known for its antisecretory and gastroprotective effects.[3][4] Upon oral administration, Proglumetacin is metabolized in the body, releasing indomethacin and proglumide in a 1:1 molar ratio.[2]

Synthesis of this compound

Proglumetacin is a carboxylic ester resulting from the formal condensation of the carboxyl group of indomethacin with the hydroxyl group of a proglumide derivative, specifically 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate.[4][5] The synthesis can be conceptualized as a two-part process: the synthesis of the proglumide-derived alcohol and its subsequent esterification with indomethacin, followed by salt formation with maleic acid.

Synthesis Pathway Overview

Caption: Synthesis pathway of this compound.

Experimental Protocol: Esterification of Indomethacin

The final step in the synthesis of the Proglumetacin free base involves the esterification of indomethacin with the synthesized proglumide-derived alcohol. A general procedure for such an esterification is as follows:

-

Reaction Setup: Indomethacin and a molar excess of the proglumide-derived alcohol are dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), are added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Formation of this compound

The purified Proglumetacin free base is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol. A solution of maleic acid in the same solvent is then added dropwise with stirring. The resulting this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action

This compound itself is a prodrug with limited intrinsic pharmacological activity.[6] Its therapeutic effects are exerted through its two active metabolites, indomethacin and proglumide, which are released upon hydrolysis in the body.[2]

Anti-inflammatory and Analgesic Action of Indomethacin

Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By inhibiting COX enzymes, indomethacin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Gastroprotective Action of Proglumide

Proglumide acts as a cholecystokinin (B1591339) (CCK) receptor antagonist. Its gastroprotective effect is thought to arise from the inhibition of gastric acid secretion and enhancement of gastric mucosal blood flow, which helps to counteract the damaging effects of COX-1 inhibition by indomethacin on the gastric mucosa.[1]

Signaling Pathway

Caption: Mechanism of action of this compound.

Pharmacological and Clinical Data

A substantial body of research has evaluated the pharmacological and clinical profile of this compound.

Preclinical Pharmacology

Preclinical studies have demonstrated the anti-inflammatory and analgesic properties of Proglumetacin. These studies often compare its efficacy to that of indomethacin.

| Parameter | Proglumetacin (PGM) | Indomethacin (IND) | Reference |

| Inhibition of PGE2 formation (IC50) | 310 µM | Significantly lower | [7] |

| Inhibition of TXB2 formation (IC50) | 6.3 µM | Significantly lower | [7] |

| Inhibition of 5-HETE formation (IC50) | 1.5 µM | Inactive | [7] |

| Analgesic Activity (phenylquinone writhing, mice) | ~2x more potent than IND (at 4 hr) | - | [1] |

| Analgesic Activity (silver nitrate (B79036) arthritis, rat) | ~1.5x more potent than IND | - | [1] |

Clinical Efficacy

Clinical trials have confirmed the efficacy of this compound in treating various rheumatic conditions, including rheumatoid arthritis and osteoarthritis.

| Study | Condition | Dosage | Key Findings | Reference |

| Rivera I. (1982) | Rheumatic disorders | 450 mg/day | Significant decrease in articular pain (85% at week 3) and number of edematous joints (87% at week 3). | [6] |

| Montrone F, et al. (1983) | Rheumatoid Arthritis | 450 mg/day | Over 50% of patients responded to treatment, with significant decreases in Ritchie's articular index and pain. | [7] |

| Anonymous (1984) | Rheumatoid Arthritis | 300 mg/day | Significantly greater decrease in the number of painful joints compared to naproxen (B1676952) (500 mg/day). | [8] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of drugs.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's hind paw.

-

Drug Administration: this compound, indomethacin, or a vehicle control is administered orally at a specified time before the carrageenan injection.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated group.

Phenylquinone-Induced Writhing in Mice

This model is used to assess the analgesic activity of compounds.

-

Animal Model: Male albino mice are commonly used.

-

Induction of Writhing: An intraperitoneal injection of a 0.02% solution of phenylquinone in ethanol is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Drug Administration: The test compounds (this compound, indomethacin) or vehicle are administered orally at a set time before the phenylquinone injection.

-

Observation: The number of writhes is counted for a specific period (e.g., 5-15 minutes) after the phenylquinone injection.

-

Data Analysis: The percentage of analgesic protection is calculated by comparing the number of writhes in the drug-treated groups to the vehicle-treated group.

Conclusion

This compound stands as a successful example of a co-drug strategy aimed at improving the therapeutic index of a well-established drug. By combining the potent anti-inflammatory effects of indomethacin with the gastroprotective properties of proglumide, Proglumetacin offers an effective treatment option for patients with inflammatory joint and musculoskeletal disorders, with a potentially improved gastrointestinal safety profile. The data and protocols presented in this guide provide a comprehensive resource for further research and development in the field of anti-inflammatory drug discovery.

References

- 1. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proglumetacin - Wikipedia [en.wikipedia.org]

- 3. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Proglumetacin | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound and its major metabolites on allergic air pouch inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumetacin Maleate's Cyclooxygenase (COX) Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumetacin (B1203747) maleate (B1232345) is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. A critical aspect of its pharmacological action lies in its role as a prodrug to indomethacin (B1671933), which is responsible for the therapeutic effects observed.[1][2] Indomethacin exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This technical guide provides an in-depth analysis of the COX inhibition profile of proglumetacin's active metabolite, indomethacin, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: From Proglumetacin to COX Inhibition

Upon oral administration, proglumetacin maleate is metabolized in the body to its active form, indomethacin.[1] Indomethacin then acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid compounds that mediate pain and inflammation.[2][5][6] By blocking the action of COX-1 and COX-2, indomethacin effectively reduces the synthesis of these pro-inflammatory molecules, thereby exerting its anti-inflammatory and analgesic effects.[1][2] While the inhibition of COX-2 is largely responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme is associated with some of the gastrointestinal side effects commonly observed with traditional NSAIDs.[7]

Quantitative Inhibition Profile

The inhibitory potency of indomethacin against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. It is important to note that reported IC50 values can vary depending on the specific assay conditions, enzyme source (e.g., ovine, human), and the biological system used (e.g., purified enzyme assays, whole blood assays). The following table summarizes representative IC50 values for indomethacin, highlighting its non-selective but potent inhibitory action with a general preference for COX-1.

| Drug | Target Enzyme | IC50 Value | Assay System |

| Indomethacin | COX-1 | 230 nM | Purified Enzyme |

| Indomethacin | COX-2 | 630 nM | Purified Enzyme |

| Indomethacin | COX-1 | 0.1 µg/mL | Not Specified |

| Indomethacin | COX-2 | 5 µg/mL | Not Specified |

| Indomethacin | oCOX-1 | 27 nM | Purified Ovine COX-1 |

| Indomethacin | hCOX-2 | 180 nM | Purified Human COX-2 |

| Indomethacin | COX-1 | 0.063 µM | Human Articular Chondrocytes |

| Indomethacin | COX-2 | 0.48 µM | Human Articular Chondrocytes |

Note: µg/mL to µM conversion depends on the molecular weight of indomethacin (~357.79 g/mol ). The presented data is a compilation from multiple sources and reflects the variability in experimental outcomes.[3][4][8][9]

Signaling Pathway: The Arachidonic Acid Cascade and its Inhibition

The anti-inflammatory effects of indomethacin are a direct consequence of its interference with the arachidonic acid signaling cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. The COX pathway leads to the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever. Indomethacin blocks this pathway at the level of COX-1 and COX-2.

Experimental Protocols for COX Inhibition Assays

The determination of COX-1 and COX-2 inhibitory activity is commonly performed using in vitro assays. The whole blood assay is a widely accepted method as it provides a more physiologically relevant environment compared to purified enzyme assays.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelet activation during clotting is a potent stimulus for COX-1 activity.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression and activity in monocytes.

Materials:

-

Freshly drawn human venous blood

-

Test compound (e.g., Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

Anticoagulant (e.g., Heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2

-

Incubator, centrifuge, and other standard laboratory equipment

Procedure:

COX-1 Assay (TXB2 Production):

-

Aliquots of fresh, non-anticoagulated whole blood are incubated with various concentrations of the test compound or vehicle control.

-

The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to stimulate platelet COX-1 activity.

-

The reaction is stopped, and serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is quantified using a specific ELISA kit.

-

The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.

COX-2 Assay (PGE2 Production):

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

-

LPS is added to the blood samples to induce COX-2 expression in monocytes.

-

The blood is incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and subsequent PGE2 production.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a specific ELISA kit.

-

The percentage of inhibition at each compound concentration is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion

This compound serves as a prodrug for indomethacin, a potent, non-selective inhibitor of both COX-1 and COX-2. Its therapeutic efficacy in managing pain and inflammation is directly attributable to the inhibition of prostaglandin synthesis via the arachidonic acid cascade. The quantitative data, while variable across different experimental setups, consistently demonstrates potent inhibition of both COX isoforms, with a general preference for COX-1. The whole blood assay provides a robust and physiologically relevant method for characterizing the COX inhibition profile of NSAIDs like indomethacin. A thorough understanding of this inhibition profile is essential for the rational development and clinical application of anti-inflammatory agents.

References

- 1. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 6. youtube.com [youtube.com]

- 7. [The gastric tolerance of proglumetacin in man: comparison with indomethacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Proglumetacin: A Technical Guide to its Conversion to Indomethacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of Proglumetacin (B1203747) into its active metabolite, indomethacin (B1671933). Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), was designed as a co-drug of indomethacin and proglumide (B1679172).[1] This design aims to leverage the anti-inflammatory and analgesic properties of indomethacin while potentially mitigating its gastrointestinal side effects through the co-administration of proglumide, a compound with gastric antisecretory properties.[1][2] This document delves into the metabolic pathway, pharmacokinetics, experimental methodologies used for its study, and the subsequent mechanism of action of its active metabolite.

Metabolic Conversion Pathway

Upon oral administration, Proglumetacin is absorbed and undergoes rapid metabolism, primarily in the liver and plasma.[3] The conversion is a hydrolysis reaction catalyzed by esterase enzymes, which cleaves the ester bond connecting the indomethacin and proglumide moieties.[3] This biotransformation yields indomethacin and proglumide, which are then released into the systemic circulation.[1] Notably, the parent Proglumetacin is generally not detected in blood, urine, or organs, indicating its comprehensive conversion to its metabolites.[4]

Pharmacokinetics

The pharmacokinetic profile of Proglumetacin is characterized by the appearance and elimination of its metabolites. Studies in rats and dogs have provided key insights into its absorption, distribution, metabolism, and excretion.

Following oral administration in rats, radioactivity from labeled Proglumetacin is slowly absorbed, reaching peak plasma levels approximately 6 hours after administration.[4] The elimination from plasma follows a bi-exponential pattern, with an initial half-life of 4.5 hours and a terminal half-life of 16 hours, which may be influenced by slow absorption and enterohepatic recirculation.[4] Excretion occurs primarily through feces (around 60.8%) and urine (about 33.5%).[4]

In dogs, studies comparing intravenous and oral administration found that the parent compound, Proglumetacin, was only detectable in plasma after intravenous administration.[5] In contrast, its metabolites, indomethacin and proglumide, were found after both oral and intravenous routes, with no significant difference in the area under the curve (AUC) for these metabolites between the different administration methods.[5]

Table 1: Pharmacokinetic Parameters of Proglumetacin Metabolites in Rats (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 6 hours | [4] |

| Initial Elimination Half-life (t1/2α) | 4.5 hours | [4] |

| Terminal Elimination Half-life (t1/2β) | 16 hours | [4] |

| Fecal Excretion | 60.8% | [4] |

| Urinary Excretion | 33.5% | [4] |

Table 2: Pharmacokinetic Parameters of Indomethacin (Metabolite of Acemetacin) in Humans*

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) after steady-state | 4.5 ± 2.8 hours | [6] |

| Biological Half-life | 5 to 10 hours | [7] |

| Plasma Clearance | 1 to 2.5 ml/kg/min | [7] |

*Acemetacin is another pro-drug of indomethacin, and its pharmacokinetic data provides relevant context.

Experimental Protocols

The investigation of Proglumetacin's in vivo conversion involves a variety of experimental techniques. Below are summarized protocols based on published studies.

1. Animal Pharmacokinetic Studies

-

Drug Administration: Oral gavage for Proglumetacin or its salts (e.g., maleate (B1232345), diphosphate). Intravenous injections for bioavailability studies.[4][5] Use of 14C-labeled Proglumetacin for metabolism and excretion studies.[4]

-

Sample Collection: Serial blood samples are collected to obtain plasma. Urine and feces are collected over an extended period to determine excretion routes.[4]

-

Analytical Method: High-Pressure Liquid Chromatography (HPLC) is a common method for the quantitative determination of Proglumetacin and its metabolites (indomethacin and proglumide) in plasma.[5] For radiolabeled studies, radioactivity in plasma, tissues, urine, and feces is measured using liquid scintillation counting.[4]

Mechanism of Action and Signaling Pathways

The therapeutic effects of Proglumetacin are predominantly attributable to its active metabolite, indomethacin.[3][8] Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

COX Inhibition Pathway COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][9] By inhibiting COX-1 and COX-2, indomethacin reduces the synthesis of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[3] The inhibition of COX-1 is also associated with the common gastrointestinal side effects of NSAIDs, as it reduces the production of protective prostaglandins in the stomach lining.[3]

Interestingly, Proglumetacin and its other metabolite, desproglumideproglumetacin (B1221399) maleate (DPP), have been shown to inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[10] This suggests a broader mechanism of action that may contribute to its overall anti-inflammatory profile.[10]

PI3K/AKT/mTOR Signaling Pathway Recent in vitro studies on chondrocytes have suggested that indomethacin may also exert its effects by modulating intracellular signaling pathways. Specifically, indomethacin has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, which is implicated in the regulation of inflammation, metabolism, apoptosis, and autophagy in the context of osteoarthritis.[11] By suppressing this pathway, indomethacin can reduce inflammatory responses and regulate cellular processes that contribute to the pathology of osteoarthritis.[11]

Conclusion

Proglumetacin serves as an effective pro-drug, undergoing extensive in vivo conversion to its active components, indomethacin and proglumide. Its pharmacokinetic profile is defined by the slow absorption and sustained release of its active metabolites. The primary anti-inflammatory mechanism is the inhibition of COX enzymes by indomethacin, leading to reduced prostaglandin (B15479496) synthesis. Further research into its effects on other signaling pathways, such as PI3K/AKT/mTOR, may reveal additional therapeutic mechanisms. This comprehensive understanding of Proglumetacin's metabolic fate and mechanism of action is crucial for its continued clinical application and for the development of future anti-inflammatory therapies.

References

- 1. Proglumetacin - Wikipedia [en.wikipedia.org]

- 2. Proglumetacin [medbox.iiab.me]

- 3. What is the mechanism of Proglumetacin Maleate? [synapse.patsnap.com]

- 4. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma levels of proglumetacin and its metabolites after intravenous or oral administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Proglumetacin maleate

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Proglumetacin (B1203747) Maleate (B1232345)

Introduction

Proglumetacin maleate is a non-steroidal anti-inflammatory drug (NSAID) that functions as a mutual prodrug, or codrug, of indomethacin (B1671933) and proglumide (B1679172).[1][2] Marketed under trade names such as Afloxan and Protaxon, it is utilized for managing pain and inflammation in conditions like arthritis and other musculoskeletal disorders.[3][4] Upon oral administration, proglumetacin is metabolized, releasing indomethacin and proglumide into systemic circulation.[1][2] Indomethacin provides the primary anti-inflammatory, analgesic, and antipyretic effects, while proglumide offers a gastroprotective benefit by virtue of its antisecretory properties.[1][5][6][7] This unique codrug design aims to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs like indomethacin.[3][8]

Pharmacodynamics

The pharmacodynamic effects of proglumetacin are primarily driven by its active metabolite, indomethacin, although the parent drug and another major metabolite, desproglumideproglumetacin (B1221399) (DPP), exhibit unique activities.[9]

Mechanism of Action

The principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes by indomethacin.[5] COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][10] Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[5]

-

COX-1 Inhibition : Reduces the production of prostaglandins that protect the gastric mucosa and regulate renal blood flow, which can account for potential side effects.[5]

-

COX-2 Inhibition : Decreases the synthesis of prostaglandins involved in inflammatory processes, leading to the desired therapeutic effects.[5]

Interestingly, proglumetacin (PGM) and its metabolite DPP also demonstrate a distinct inhibitory effect on the 5-lipoxygenase (5-LOX) pathway, an activity not strongly associated with indomethacin.[9] This pathway is responsible for the production of leukotrienes, another class of inflammatory mediators.

References

- 1. Proglumetacin - Wikipedia [en.wikipedia.org]

- 2. Proglumetacin [medbox.iiab.me]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Analgesic - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The gastric tolerance of proglumetacin in man: comparison with indomethacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Proglumetacin Maleate for Arthritis and Musculoskeletal Disorders: A Technical Guide

Introduction

Proglumetacin (B1203747) maleate (B1232345) is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized for the management of pain and inflammation associated with arthritis and other musculoskeletal disorders.[1] Marketed under trade names such as Afloxan and Protaxon, it holds a unique position in its class as a mutual prodrug, or codrug, of indomethacin (B1671933) and proglumide.[2] Following oral administration, proglumetacin is metabolized, releasing its two active components.[2][3] This design aims to leverage the potent anti-inflammatory effects of indomethacin while mitigating its well-known gastrointestinal side effects through the gastroprotective action of proglumide.[1][2]

Mechanism of Action

Proglumetacin itself is pharmacologically inert and exerts its therapeutic effects through its metabolites after in vivo hydrolysis.[3][4]

-

Primary Anti-inflammatory Action (Indomethacin): The principal mechanism is derived from its active metabolite, indomethacin, which is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By inhibiting prostaglandin (B15479496) synthesis, indomethacin effectively reduces inflammation and alleviates pain.[1][3]

-

Gastroprotective Action (Proglumide): The co-metabolite, proglumide, has antisecretory and gastroprotective properties that help protect the stomach lining.[1][2][5] This dual-action profile is particularly advantageous for patients at risk of the gastrointestinal complications commonly associated with traditional NSAID therapy.[1]

-

Secondary Lipoxygenase Inhibition: Preclinical studies have indicated that proglumetacin and its metabolite desproglumideproglumetacin (B1221399) (DPP), unlike indomethacin, can also inhibit 5-lipoxygenase.[6] This results in the decreased formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a leukotriene involved in inflammation.[6] This secondary pathway may contribute to its overall anti-inflammatory activity.[6]

Caption: Proglumetacin's dual inhibitory mechanism of action.

Pharmacokinetics and Metabolism

Proglumetacin is administered orally and is well-absorbed.[1][4] Its pharmacokinetic profile is characterized by its nature as a prodrug, where the parent compound is not detected in systemic circulation.[4]

Caption: Metabolic activation pathway of proglumetacin.

Table 1: Pharmacokinetic Parameters of [14C]-Proglumetacin in Rats

This table summarizes data from preclinical studies in rats following oral administration.

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | 6 hours | [4] |

| Plasma Elimination Half-life (t1/2) | Biphasic: 4.5 hours (initial), 16 hours (terminal) | [4] |

| Primary Route of Excretion | Feces (60.8%) | [4] |

| Secondary Route of Excretion | Urine (33.5%) | [4] |

| Parent Drug in Circulation | Not detected | [4] |

| Primary Active Metabolite | Indomethacin | [4] |

Note: The slow elimination rate is suggested to be dependent on a slow absorption rate and potential entero-hepatic recirculation.[4]

Efficacy and Safety Profile

Preclinical and clinical studies have demonstrated the efficacy of proglumetacin in various inflammatory models and patient populations. A key differentiating feature is its improved gastrointestinal safety compared to indomethacin.

Preclinical Efficacy

In animal models, proglumetacin demonstrated potent, dose-dependent anti-inflammatory effects. Its activity was comparable or superior to indomethacin on an equimolar basis in models of chronic inflammation, such as adjuvant arthritis.[7] It effectively inhibited carrageenin-induced edema and reduced leukocyte migration in carrageenin pleurisy.[7][8]

Clinical Safety: Gastrointestinal Tolerance

A significant advantage of proglumetacin is its enhanced gastric tolerance. A double-blind, cross-over study in healthy volunteers directly compared the effects of proglumetacin and indomethacin on the gastric mucosa.

Table 2: Comparative Gastric Mucosal Injury

| Treatment Group | Dosage | Mean Endoscopic Injury Score (± SEM) | P-value vs Indomethacin | Source |

| Proglumetacin | 150 mg t.i.d. for 6 days | 1.13 ± 0.13 | < 0.001 | [9] |

| Indomethacin | 50 mg t.i.d. for 6 days | 2.40 ± 0.25 | - | [9] |

As with all NSAIDs, proglumetacin is associated with potential side effects, including nausea, vomiting, and abdominal pain.[1] Long-term use may increase the risk of cardiovascular events, and it should be used with caution in patients with a history of cardiovascular disease, or severe renal or hepatic impairment.[1]

Representative Experimental Protocol: NSAID Trial in Knee Osteoarthritis

The following outlines a generalized protocol for a randomized, placebo-controlled clinical trial to evaluate the efficacy and safety of an oral NSAID like proglumetacin for knee osteoarthritis, based on common methodologies described in the literature.[10][11][12]

1. Study Design:

-

Type: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.

-

Duration: 4-12 weeks of treatment, with a 2-week run-in period and a follow-up visit.

-

Phases:

-

Screening Phase: Assess eligibility based on inclusion/exclusion criteria.

-

Run-in Phase: Eligible participants discontinue current analgesics and may receive a standardized study NSAID (e.g., meloxicam) to establish a baseline and ensure compliance.[10]

-

Randomization & Treatment Phase: Participants are randomized to receive either proglumetacin or a matching placebo.

-

Follow-up Phase: Post-treatment safety and efficacy assessment.

-

2. Patient Population:

-

Inclusion Criteria:

-

Male or female, aged 40 years or older.

-

Confirmed diagnosis of knee osteoarthritis (OA) according to American College of Rheumatology (ACR) criteria (clinical and radiographic).[11]

-

Moderate-to-severe baseline knee pain score (e.g., ≥ 40mm on a 100mm Visual Analogue Scale or specified score on WOMAC pain subscale).

-

Willingness to provide informed consent.

-

-

Exclusion Criteria:

-

Known hypersensitivity to proglumetacin, indomethacin, or other NSAIDs.

-

History of gastrointestinal ulceration or bleeding.

-

Severe cardiovascular, renal, or hepatic disease.

-

Concomitant use of other NSAIDs, corticosteroids, or anticoagulants.

-

Intra-articular knee injections within the last 3 months.

-

3. Intervention:

-

Experimental Group: this compound 150 mg, orally, three times daily.[1][9]

-

Control Group: Matching placebo, orally, three times daily.

-

Rescue Medication: A limited supply of a standard analgesic (e.g., paracetamol) may be provided for unacceptable pain, with usage documented as a secondary endpoint.

4. Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at the end of the treatment period.[10][12]

-

Secondary Efficacy Endpoints:

-

Change from baseline in WOMAC physical function and stiffness subscales.[12]

-

Patient Global Assessment of disease activity.

-

Investigator Global Assessment of disease activity.

-

Use of rescue medication.

-

-

Safety Endpoints:

-

Incidence and severity of all adverse events (AEs), particularly gastrointestinal events.

-

Vital signs and physical examination findings.

-

Clinical laboratory tests (hematology, chemistry, urinalysis).

-

5. Data Analysis:

-

Primary Analysis: An intent-to-treat (ITT) analysis will be performed. The primary endpoint will be analyzed using an Analysis of Covariance (ANCOVA) model with the treatment group as a factor and the baseline pain score as a covariate.

-

Statistical Significance: A p-value of < 0.05 will be considered statistically significant.

Caption: Generalized workflow for an NSAID clinical trial.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Proglumetacin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proglumetacin | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound and its major metabolites on allergic air pouch inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [The gastric tolerance of proglumetacin in man: comparison with indomethacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of prescription non-steroidal anti-inflammatory agents on symptoms and disease progression among patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Gastroprotective Properties of Proglumide: A Technical Guide

Abstract

Proglumide (B1679172), a derivative of glutaramic acid, has demonstrated significant gastroprotective effects, primarily through its action as a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist. By blocking both CCK-A and CCK-B (gastrin) receptors, proglumide effectively reduces gastric acid secretion and inhibits gastrointestinal motility, key factors in the pathogenesis of peptic ulcer disease. This technical guide provides a comprehensive overview of the gastroprotective properties of proglumide, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols for its evaluation. The intended audience for this document includes researchers, scientists, and drug development professionals engaged in the study of gastrointestinal pharmacology and therapeutics.

Introduction

Initially developed for the treatment of peptic ulcers, proglumide has been a subject of extensive research to elucidate its gastroprotective mechanisms. Its ability to antagonize CCK receptors sets it apart from other anti-ulcer agents like proton pump inhibitors and H2-receptor antagonists.[1][2] The dual antagonism of CCK-A and CCK-B receptors contributes to its multifaceted effects on the gastrointestinal system, which include not only the modulation of gastric acid but also potential cytoprotective actions.[3] This guide will delve into the intricate signaling pathways influenced by proglumide and provide a detailed summary of the experimental evidence supporting its gastroprotective claims.

Mechanism of Action: Dual Antagonism of Cholecystokinin Receptors

Proglumide's primary mechanism of action lies in its competitive antagonism of CCK receptors.[4] Gastrin, a crucial hormone in stimulating gastric acid secretion, binds to CCK-B receptors on parietal cells. Proglumide competes with gastrin for these binding sites, thereby inhibiting the downstream signaling cascade that leads to acid production.[4][5]

The binding of gastrin to the CCK-B receptor, a G-protein coupled receptor, activates a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical steps in the stimulation of the H+/K+-ATPase (proton pump), leading to the secretion of hydrochloric acid into the gastric lumen. Proglumide, by blocking the initial receptor activation, effectively curtails this entire signaling pathway.

Quantitative Data on Gastroprotective Effects

The efficacy of proglumide in protecting the gastric mucosa has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical In Vivo and In Vitro Data

| Model/System | Parameter Measured | Proglumide Concentration/Dose | Observed Effect | Reference |

| Isolated Rabbit Parietal Cells | Inhibition of basal aminopyrine (B3395922) accumulation | 1 x 10-2 M | IC50 for inhibition | [4] |

| Conscious Dogs | Inhibition of pentagastrin-stimulated acid secretion | 300 mg/kg·h (intravenous) | Competitive inhibition | [6] |

| Pylorus-ligated Rats | Gastric secretion | Dose-dependent | Inhibition of gastric secretion | [3] |

| Pylorus-ligated Rats | Ulcer intensity | Dose-dependent | Significant reduction | [3] |

| Hypothermic Restraint Stress in Rats | Gastric lesion intensity | Not specified | Significant reduction | [3] |

| Acetic Acid-induced Ulcers in Rats | Gastric lesion intensity | Not specified | Significant reduction | [3] |

| Cysteamine-induced Duodenal Ulcers in Rats | Duodenal ulcer intensity | Not specified | Significant reduction | [3] |

| Rats with Liquid Food Preload | Gastric emptying | 150 mg/kg (intraperitoneal) | 12.8% acceleration of emptying | [7] |

| Isolated Rat Pancreatic Islets | Inhibition of CCK-stimulated insulin (B600854) release | 1.2 +/- 0.4 mM | EC50 for inhibition | [8] |

| Isolated Rat Pancreatic Islets | Competition for 125I-CCK-33 binding | 0.8 mM | IC50 for binding | [8] |

Table 2: Clinical Trial Data on Ulcer Healing

| Study Design | Patient Population | Proglumide Dosage | Duration | Healing Rate (Proglumide Group) | Healing Rate (Control/Comparator Group) | Reference |

| Double-blind vs. Placebo | 16 patients with gastric ulcer | 1200 mg/day | 4 weeks | 75% (6 of 8) | 25% (2 of 8) | [9] |

| Double-blind vs. Magnesium Trisilicate | 16 patients with gastric ulcer | 1200 mg/day | 4 weeks | 75% | 25% | [10] |

| Open Label | 20 patients with gastric ulcer | Not specified | 20 days | 30% complete epithelization | N/A | [11] |

| Open Label | 30 patients with duodenal ulcer | Not specified | 20 days | 43.3% complete epithelization | N/A | [11] |

| Open, Comparative vs. Famotidine (B1672045) | 106 patients with duodenal ulcer | 1600 mg/day | 4 weeks | 72.9% | 81.6% (Famotidine) | [12] |

| Open, Comparative vs. Famotidine | 106 patients with duodenal ulcer | 1600 mg/day | 8 weeks | 83.3% | 94% (Famotidine) | [12] |

| Clinical Evaluation | 27 patients with peptic ulcer | 1200 mg/day | 21-28 days | 96% improvement in painful symptoms | N/A | [13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the gastroprotective properties of proglumide.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to assess the anti-ulcer and antisecretory activity of a compound.

Principle: Ligation of the pyloric end of the stomach causes an accumulation of gastric acid and pepsin, leading to the development of ulcers in the gastric mucosa.

Procedure:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200g) are fasted for 24-36 hours with free access to water.[14][15]

-

Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., ether, ketamine/xylazine cocktail).[14]

-

Surgical Procedure: A midline incision is made in the abdomen below the xiphoid process. The stomach is exposed, and the pyloric sphincter is carefully ligated with a silk suture. The abdominal wall is then sutured.[14]

-

Drug Administration: Proglumide or the vehicle (control) is administered, typically orally or intraperitoneally, at a specified time before or after the pyloric ligation.

-

Incubation Period: The animals are kept for a period of 4-6 hours after ligation.[16]

-

Sample Collection and Analysis:

-

The animals are euthanized, and the stomach is dissected out.

-

The gastric contents are collected, centrifuged, and the volume is measured.

-

The pH and total acidity of the gastric juice are determined by titration with 0.01N NaOH.

-

The stomach is opened along the greater curvature, washed with saline, and examined for ulcers under a dissecting microscope.

-

The ulcers are scored based on their number and severity to calculate an ulcer index.

-

Stress-Induced Ulcer Model in Rats

This model evaluates the cytoprotective effects of a compound against ulcers induced by physiological stress.

Principle: Stress, such as cold restraint, leads to the formation of gastric ulcers, likely through mechanisms involving increased gastric acid secretion, reduced mucosal blood flow, and decreased mucus production.[15]

Procedure:

-

Animal Preparation: Rats are fasted for 24-36 hours prior to the experiment.[15]

-

Drug Administration: The test compound (proglumide) or vehicle is administered.

-

Stress Induction: 30-60 minutes after drug administration, the rats are subjected to stress. A common method is cold restraint stress, where the animals are placed in restrainers and kept at a low temperature (e.g., 4-6°C) for a specified duration (e.g., 2-3 hours).

-

Evaluation:

-

Following the stress period, the animals are euthanized.

-

The stomachs are removed, opened, and examined for lesions.

-

The severity of the ulcers is scored to determine the ulcer index.

-

In Vivo Measurement of Gastric Acid Secretion in Conscious Dogs

This protocol allows for the direct measurement of gastric acid secretion in a conscious animal model.

Principle: A gastric fistula allows for the collection and analysis of gastric secretions in response to various stimuli and inhibitors.

Procedure:

-

Animal Model: Conscious dogs with surgically prepared gastric fistulas are used.

-

Basal Secretion: Gastric juice is collected to determine the basal acid output.

-

Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as pentagastrin, histamine, or bethanechol.[6]

-

Proglumide Administration: Proglumide is administered as a continuous intravenous infusion.[6]

-

Sample Collection and Analysis: Gastric juice is collected at regular intervals throughout the experiment. The volume of the gastric juice is measured, and the acid concentration is determined by titration. The acid output is then calculated.

Conclusion

Proglumide exhibits robust gastroprotective properties mediated primarily through its non-selective antagonism of CCK-A and CCK-B receptors. This dual action effectively reduces gastrin-stimulated gastric acid secretion and confers protection against various ulcerogenic stimuli. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential in the management of peptic ulcer disease. The experimental protocols detailed herein provide a framework for the continued investigation and development of CCK receptor antagonists as gastroprotective agents. While newer classes of drugs have largely superseded proglumide in clinical practice, it remains a valuable pharmacological tool for research into the complex mechanisms of gastric mucosal defense.

References

- 1. tarhunanu.edu.ly [tarhunanu.edu.ly]

- 2. mdpi.com [mdpi.com]

- 3. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer [jcancer.org]

- 6. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]